

# Application Notes and Protocols for Ribonucleoprotein (RNP) Delivery of CRISPR/Cas9

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## Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/CRISPR-associated protein (Cas) system has revolutionized genome editing.[1] The delivery of CRISPR components as a pre-formed ribonucleoprotein (RNP) complex, consisting of the Cas9 protein and a single guide RNA (sgRNA), offers several advantages over plasmid-based systems.[2][3][4] These benefits include rapid gene editing, reduced off-target effects, and lower immunogenicity due to the transient nature of the RNP complex.[1][5][6][7] This document provides detailed application notes and protocols for the most common and effective methods of CRISPR RNP delivery: lipofection, electroporation, and nanoparticle-mediated delivery.

## Overview of RNP Delivery Methods

The delivery of CRISPR/Cas9 RNPs into target cells is a critical step for successful genome editing.[8][9] The primary methods can be broadly categorized as physical delivery and carrier-mediated delivery.

- Physical Methods: These methods use physical force to create transient pores in the cell membrane, allowing the entry of RNPs.
  - Electroporation: Applies an electrical pulse to temporarily increase cell permeability.[3][10]

- Microinjection: Directly injects RNPs into the cytoplasm or nucleus, offering high precision but low throughput.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- Carrier-Mediated Methods: These methods utilize vectors to encapsulate and transport RNPs across the cell membrane.
  - Lipofection: Employs cationic lipids to form complexes with the negatively charged RNPs, facilitating their entry into cells.[\[1\]](#)[\[2\]](#)
  - Nanoparticles: Utilizes various nanomaterials, such as lipids or gold particles, to deliver RNPs.[\[2\]](#)[\[3\]](#)[\[13\]](#)

The choice of delivery method often depends on the cell type, experimental goals, and available equipment.[\[14\]](#) For many common cell lines, lipofection is a straightforward and effective method, while electroporation is often preferred for difficult-to-transfect cells, such as primary cells and stem cells.[\[3\]](#)[\[10\]](#)[\[14\]](#)

## Quantitative Data Summary

The efficiency and cytotoxicity of RNP delivery methods can vary significantly depending on the cell type and experimental conditions. The following tables summarize reported quantitative data for key delivery methods.

Table 1: Comparison of RNP Delivery Methods - Editing Efficiency

Delivery Method	Cell Type	Target Gene	Editing Efficiency (Indel %)	Citation
Lipofection	HEK293	Various	Up to 80%	[2]
Lipofection	Immortalized Cell Lines	B2M	~50%	[15]
Electroporation	Mesenchymal Stem Cells	Various	Up to 20.21%	[16]
Electroporation	Human Primary T-cells	Various	7.8% (HDR)	[2]
Electroporation	Jurkat cells	TRAC	>90%	[17]
Nanoparticle (Gold)	HeLa, HEK, RAW 264.7	N/A	~60% in vitro	[2]
Enveloped Delivery Vehicles (EDVs)	Human cell lines	Various	>30-fold more efficient than electroporation	[5][7][18]

Table 2: Comparison of RNP Delivery Methods - Cell Viability

Delivery Method	Cell Type	Cell Viability	Citation
Lipofection	Mesenchymal Stem Cells	Decreased in a dose-dependent manner	[16]
Electroporation	Mesenchymal Stem Cells	>90%	[16]
Nanoparticle (Cyclodextrin-based)	CHO-K1	>80%	[15]

## Experimental Protocols

## Protocol 1: Lipofection-Mediated RNP Delivery into Adherent Cells

This protocol is optimized for the delivery of Cas9 RNPs into adherent cell lines, such as HEK293, in a 24-well plate format using a commercial lipid-based transfection reagent.[\[19\]](#)[\[20\]](#)

### Materials:

- Purified Cas9 nuclease
- Chemically modified synthetic sgRNA
- Lipofection reagent (e.g., Lipofectamine™ CRISPRMAX™ or RNAiMAX)[\[3\]](#)[\[19\]](#)
- Opti-MEM™ I Reduced Serum Medium
- Complete cell culture medium
- Nuclease-free water or TE buffer
- 24-well tissue culture plates
- Adherent cells (e.g., HEK293)

### Methodology:

- Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.[\[21\]](#)
- RNP Complex Formation: a. Dilute Cas9 protein and sgRNA to a working concentration of 3  $\mu$ M in nuclease-free buffer.[\[19\]](#)[\[21\]](#) b. In a sterile microcentrifuge tube, combine the Cas9 protein and sgRNA. A common starting ratio is 1.3:1 (sgRNA:Cas9).[\[19\]](#) For a single well of a 24-well plate, you might use approximately 15 pmol of Cas9 and 30 pmol of sgRNA.[\[20\]](#) c. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.[\[21\]](#)[\[22\]](#)
- Transfection Complex Formation: a. In a separate tube, dilute the lipofection reagent in Opti-MEM™ medium according to the manufacturer's instructions. b. Add the diluted lipofection

reagent to the RNP complex mixture. c. Mix gently and incubate at room temperature for 5-20 minutes.[19][22]

- Transfection: a. Aspirate the culture medium from the cells. b. Add the RNP-lipid complexes to the cells in each well. c. Gently rock the plate to ensure even distribution.[22] d. Add fresh, pre-warmed complete culture medium to each well.
- Post-Transfection: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After incubation, harvest the cells for downstream analysis of editing efficiency.

## Protocol 2: Electroporation-Mediated RNP Delivery

This protocol describes the delivery of Cas9 RNPs into suspension or adherent cells using a Nucleofector™ or Neon™ Transfection System.[3][14]

Materials:

- Purified Cas9-NLS protein (40 µM)[23]
- Purified sgRNA (>48 µM)[23]
- Electroporation system (e.g., Lonza 4D-Nucleofector™ or Neon™)
- Cell-type specific electroporation solution/kit[23]
- Electroporation cuvettes or tips
- Complete cell culture medium
- Nuclease-free buffer (e.g., 1x Cas9 buffer: 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 10% glycerol, 1 mM TCEP)[23]

Methodology:

- Cell Preparation: a. Harvest and count the cells. For each electroporation reaction, a specific number of cells is required (check manufacturer's recommendations). b. Wash the cells with PBS and resuspend them in the appropriate electroporation buffer at the recommended concentration.

- RNP Complex Formation: a. In a sterile microcentrifuge tube, combine the Cas9 protein and sgRNA. b. Mix gently and incubate at room temperature for 10-20 minutes to form the RNP complex.[23]
- Electroporation: a. Add the pre-formed RNP complex to the cell suspension. b. Transfer the cell/RNP mixture to the electroporation cuvette or tip. c. Place the cuvette/tip in the electroporation device and apply the appropriate pre-optimized electrical pulse for your cell type.[14]
- Post-Electroporation: a. Immediately after electroporation, add pre-warmed complete culture medium to the cells. b. Transfer the cells to a culture plate. c. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analysis.

## Protocol 3: Nanoparticle-Mediated RNP Delivery using Gold Nanoparticles

This protocol provides a general guideline for delivering Cas9 RNPs using arginine-functionalized gold nanoparticles (ArgNPs).[24]

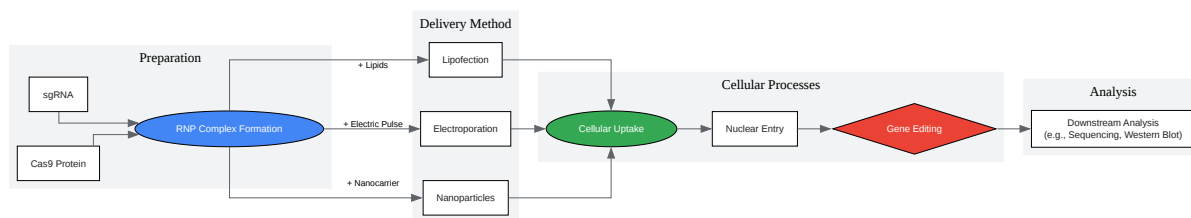
### Materials:

- Arginine-functionalized gold nanoparticles (ArgNPs)
- Engineered Cas9 protein with a glutamic acid tag (Cas9En)
- sgRNA
- 1x PBS buffer
- Serum-free cell culture medium
- Complete cell culture medium
- Cells seeded in a 24-well plate

### Methodology:

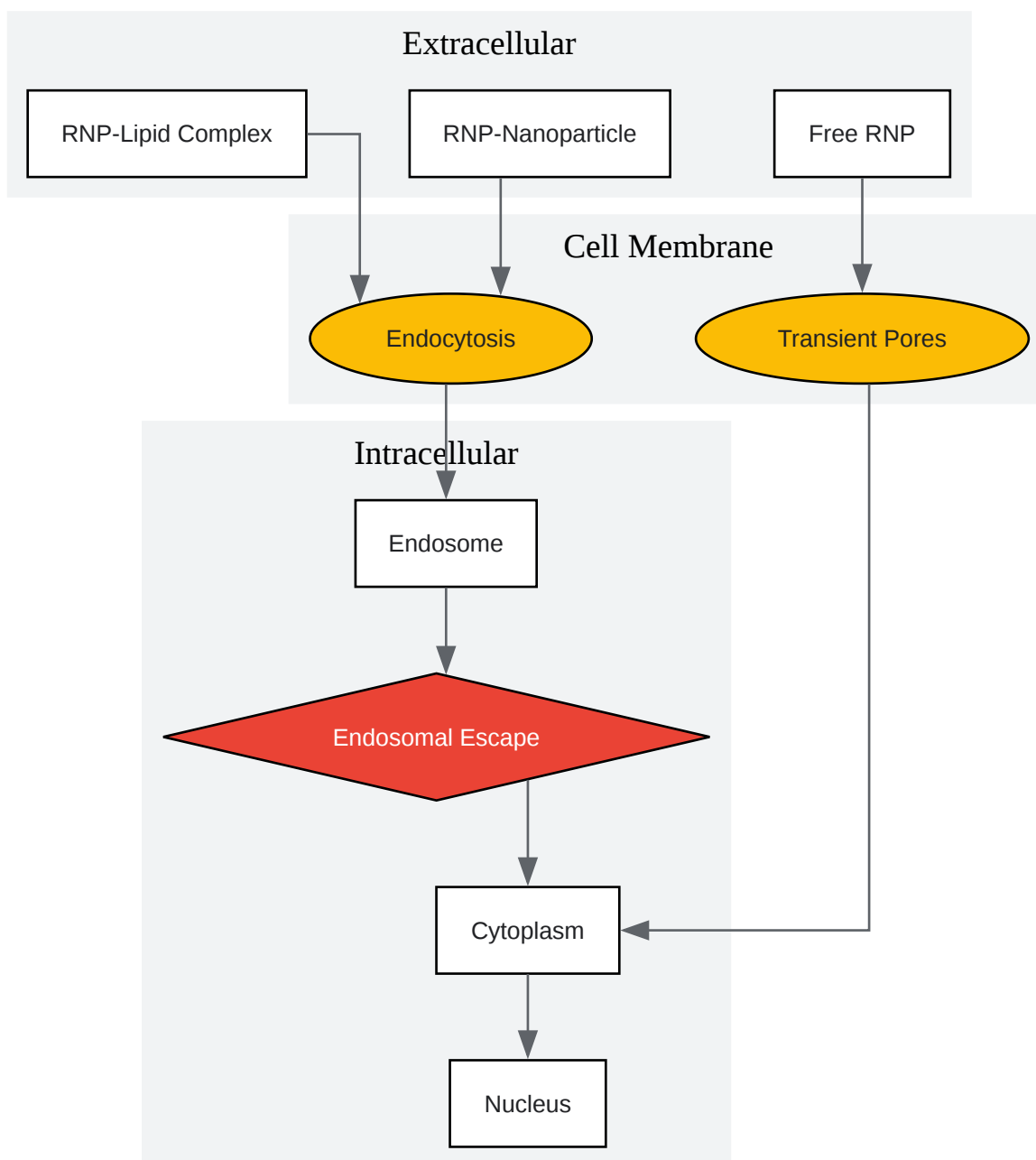
- Cell Seeding: 24 hours prior to delivery, seed cells in a 24-well plate at a density of  $8 \times 10^4$  -  $1 \times 10^5$  cells/well.[25]
- RNP Complex Formation: a. In a sterile microcentrifuge tube, mix Cas9En and sgRNA at a 1:1 molar ratio in 10-20  $\mu$ l of 1x PBS buffer.[25]
- Nanoassembly Formation: a. In a separate tube, dilute the ArgNPs in serum-free medium. b. Add the RNP complex to the diluted ArgNPs and mix well. The optimal ratio of nanoparticles to RNP may require optimization. c. Incubate for a short period (e.g., 10 minutes) to allow for the formation of nanoassemblies.[24]
- Delivery: a. Wash the seeded cells with PBS. b. Add the nanoassembly suspension to the cells. c. Incubate the cells at 37°C for approximately 3 hours.[24][25]
- Post-Delivery: a. After 3 hours, remove the nanoparticle-containing medium and replace it with fresh, complete culture medium. b. Incubate the cells for 48-72 hours before analyzing gene editing efficiency.

## Visualizations



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Caption: General workflow for CRISPR RNP delivery and gene editing.



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Caption: Cellular uptake mechanisms for different RNP delivery methods.

## Conclusion

The delivery of CRISPR/Cas9 as an RNP complex is a powerful and widely adopted method for genome editing. The choice between lipofection, electroporation, and nanoparticle-based delivery will depend on the specific cell type and experimental requirements. The protocols



provided here offer a starting point for researchers to develop and optimize RNP delivery for their specific applications. Careful optimization of delivery parameters is crucial for achieving high editing efficiency while maintaining cell viability.

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